molecular formula C21H21BrO2 B13877580 Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate

Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate

Cat. No.: B13877580
M. Wt: 385.3 g/mol
InChI Key: QPRFEHUQNWLZEM-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate is an organic compound with a complex structure that includes a bromomethyl group, a propan-2-ylphenyl group, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can participate in π-π interactions with aromatic residues, influencing molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21BrO2

Molecular Weight

385.3 g/mol

IUPAC Name

ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate

InChI

InChI=1S/C21H21BrO2/c1-4-24-21(23)18-10-7-16(8-11-18)5-6-17-9-12-19(14-22)20(13-17)15(2)3/h7-13,15H,4,14H2,1-3H3

InChI Key

QPRFEHUQNWLZEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)CBr)C(C)C

Origin of Product

United States

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